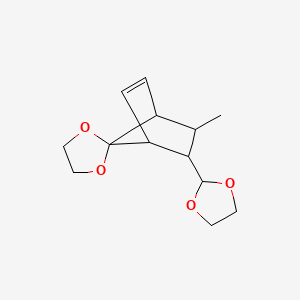
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is an organic compound characterized by its unique structure, which includes a dioxolane ring and an ethylenedioxy group attached to a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene typically involves the reaction of norbornene derivatives with dioxolane and ethylenedioxy groups under specific conditions. One common method involves the use of palladium-catalyzed reactions to introduce the dioxolane and ethylenedioxy groups onto the norbornene framework . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted norbornene compounds.
Scientific Research Applications
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 1,2-dioxolane and other norbornene derivatives . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is unique due to its combination of a dioxolane ring and an ethylenedioxy group on a norbornene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31969-70-7 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5'-(1,3-dioxolan-2-yl)-6'-methylspiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C13H18O4/c1-8-9-2-3-10(13(9)16-6-7-17-13)11(8)12-14-4-5-15-12/h2-3,8-12H,4-7H2,1H3 |
InChI Key |
IPEBMDNKZSEDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C3OCCO3)C24OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
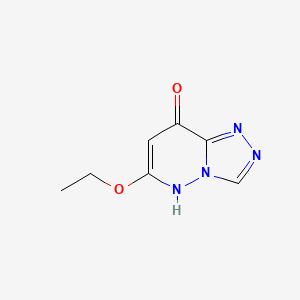
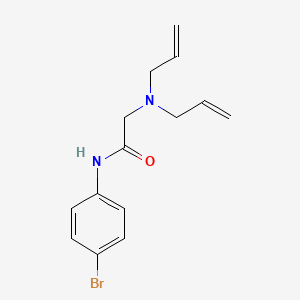
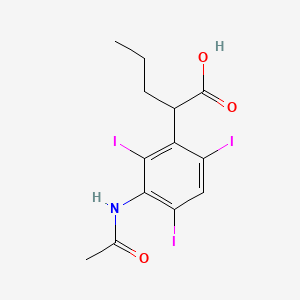
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

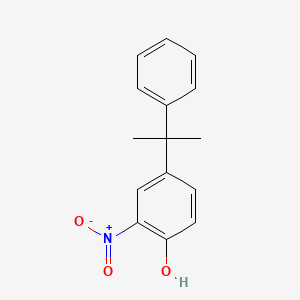
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
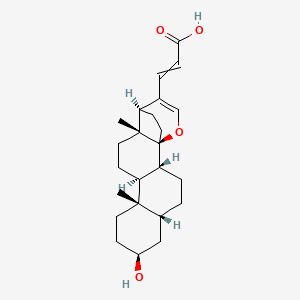
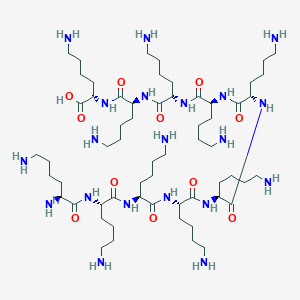
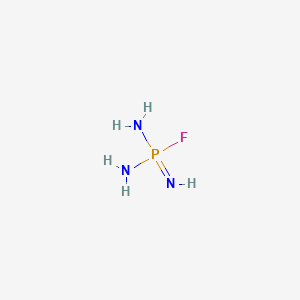
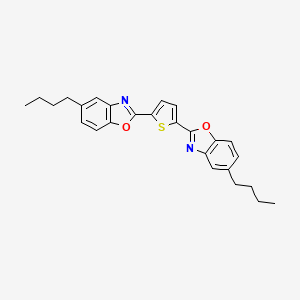

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
